
1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide, also known as DFIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFIQ belongs to the class of isoquinolinium compounds and is known for its unique chemical structure, which makes it an ideal candidate for various applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been found to induce the expression of various genes involved in apoptosis, cell cycle arrest, and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Orientations Futures
The potential applications of 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide in the field of medicine are vast, and several future directions can be explored. One possible direction is the development of this compound-based drugs for the treatment of various cancers and inflammatory diseases. Another possible direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the elucidation of the exact mechanism of action of this compound can provide valuable insights into its potential applications in the field of medicine.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical structure, high potency, and selectivity make it an ideal candidate for various applications in medicinal chemistry. Further research is needed to explore its full potential and develop this compound-based drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit excellent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2NO.BrH/c18-14-6-3-7-15(19)17(14)16(21)11-20-9-8-12-4-1-2-5-13(12)10-20;/h1-10H,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUPGHWWNVZBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=C(C=CC=C3F)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



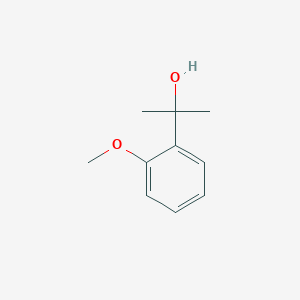
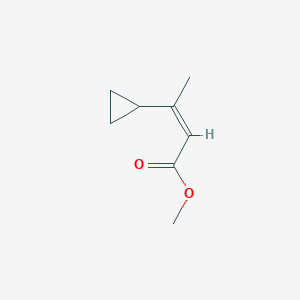

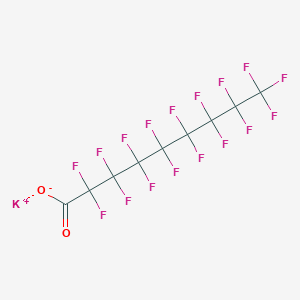
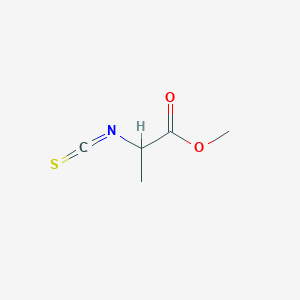
![8-methyl-11H-benzo[a]carbazole](/img/structure/B3040507.png)

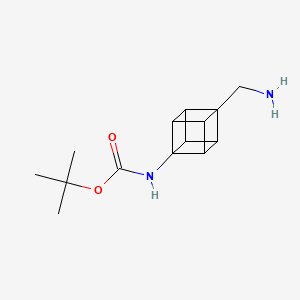

![6-Fluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B3040519.png)

![Bis[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3040521.png)

